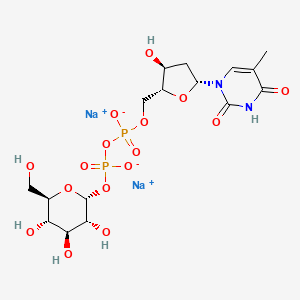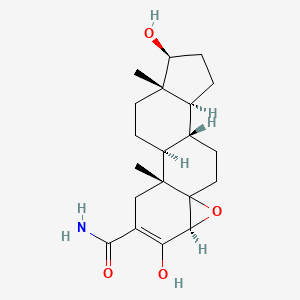
dTDP-alpha-glc-Na2, TDP-alpha-G, TDP-alpha-Glc, TDP-alpha-Glucose
Descripción general
Descripción
Synthesis Analysis
The synthesis of dTDP-alpha-glc-Na2 involves a series of enzymatic reactions. For instance, the enzymes Ss-RmlA, Ss-RmlB, Ss-RmlC, and Ss-RmlD from Saccharothrix syringae CGMCC 4.1716 have been shown to catalyze the sequential formation of dTDP-alpha-glc-Na2 from deoxythymidine triphosphate (dTTP) and glucose-1-phosphate (Glc-1-P) .
Molecular Structure Analysis
The molecular structure of dTDP-alpha-glc-Na2 is complex and involves multiple domains. Nucleotide sugar dehydratases, which include dTDP-alpha-glc-Na2, play a central role in the biosynthesis of deoxy and amino sugars . These sugars are involved in a variety of biological functions across all domains of life .
Chemical Reactions Analysis
dTDP-alpha-glc-Na2 is involved in a series of chemical reactions. A study showed that a one-pot four-enzyme reaction system was developed by simultaneously mixing all of the substrates, reagents, and four enzymes Ss-RmlABCD in one pot for the synthesis of dTDP-alpha-glc-Na2 .
Aplicaciones Científicas De Investigación
Biosynthesis of Rhamnose-Containing Compounds
Rhamnose-associated molecules are attracting attention because they are present in bacteria but not mammals, making them potentially useful as antibacterial agents . The compound dTDP-alpha-glc-Na2 is involved in the biosynthesis of rhamnose-containing compounds. It is used by prokaryotic rhamnosyltransferases as the glycosyl donor for the synthesis of these compounds .
Tumor Immunotherapy
Rhamnose-containing compounds, which are synthesized using dTDP-alpha-glc-Na2, are valuable for tumor immunotherapy . This is due to their unique presence in bacteria, which can be targeted by the immune system.
Enzyme Catalysis
The compound is involved in enzymatic reactions. For instance, glucose-1-phosphate thymidylyltransferase RmlA catalyzes the first reaction to form dTDP-glucose (dTDP-Glc) by transferring a deoxythymidine triphosphate (dTTP) to glucose-1-phosphate (Glc-1-P) via a single sequential displacement mechanism .
Synthesis of dTDP-L-Rhamnose
The compound is used in the synthesis of deoxythymidine diphospho-L-rhamnose (dTDP-L-rhamnose), a common 6-deoxy hexose found in the cell wall polysaccharides of many bacteria and the carbohydrate moieties of many natural products from bacteria and plants .
Pharmaceutical Development
Rhamnose-containing compounds, synthesized using dTDP-alpha-glc-Na2, have potential in pharmaceutical development . Their unique properties make them promising candidates for the development of new drugs.
One-Pot Four-Enzyme Synthesis
The compound is used in a one-pot four-enzyme reaction system for the synthesis of dTDP-L-rhamnose and dUDP-L-rhamnose . This efficient synthesis method has attracted much attention due to its potential applications in various fields.
Novel Nucleotide-Activated Rhamnose
The compound is used in the synthesis of dUDP-L-rhamnose, a novel nucleotide-activated rhamnose reported for the first time . This discovery opens up new possibilities for the use of rhamnose in various applications.
Antibacterial Agents
As mentioned earlier, rhamnose-associated molecules, synthesized using dTDP-alpha-glc-Na2, are present in bacteria but not mammals. This makes them potentially useful as antibacterial agents . Their unique properties could be exploited to develop new antibacterial drugs.
Direcciones Futuras
The future directions of research on dTDP-alpha-glc-Na2 could involve further investigation into its role in neurodegenerative diseases . Given the therapeutic interest of targeting TDP-43, a protein associated with dTDP-alpha-glc-Na2, future studies may focus on strategies that directly target TDP-43 .
Propiedades
IUPAC Name |
disodium;[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O16P2.2Na/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15;;/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25);;/q;2*+1/p-2/t7-,8+,9+,10+,11+,12-,13+,15+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAHWQWZRRHSCD-QMMSDIQLSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2Na2O16P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745634 | |
| Record name | Thymidine-5′-diphospho-α-D-glucose disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
disodium;[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |
CAS RN |
148296-43-9 | |
| Record name | Thymidine-5′-diphospho-α-D-glucose disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thymidine-5'-diphosphate-D-glucose disodium salt | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE4CTB7DTP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




